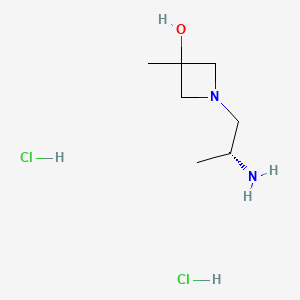![molecular formula C12H24N2O B13491306 4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
4-[4-(Propan-2-yl)piperidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Propan-2-yl)piperidin-4-yl]morpholine is a heterocyclic organic compound that features both piperidine and morpholine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and morpholine moieties in its structure makes it a versatile scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)piperidin-4-yl]morpholine typically involves the reaction of 4-piperidone with morpholine under hydrogenation conditions. One common method includes the use of a platinum or palladium catalyst under hydrogen gas at pressures below 1 MPa . The reaction is carried out in the presence of an excess of morpholine to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Propan-2-yl)piperidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with platinum or palladium catalyst
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: N-oxides of the piperidine and morpholine rings
Reduction: Saturated derivatives of the compound
Substitution: Various N-substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
4-[4-(Propan-2-yl)piperidin-4-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(Propan-2-yl)piperidin-4-yl]morpholine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.
Morpholine derivatives: Compounds such as 4-morpholinopiperidine and its analogs are structurally related and have comparable pharmacological properties.
Uniqueness
4-[4-(Propan-2-yl)piperidin-4-yl]morpholine is unique due to the combination of piperidine and morpholine rings in its structure. This dual-ring system provides a versatile scaffold for drug development, allowing for the exploration of diverse pharmacological activities and therapeutic applications .
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
4-(4-propan-2-ylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C12H24N2O/c1-11(2)12(3-5-13-6-4-12)14-7-9-15-10-8-14/h11,13H,3-10H2,1-2H3 |
Clave InChI |
KWEKTMVQSAQFEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCNCC1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13491246.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)

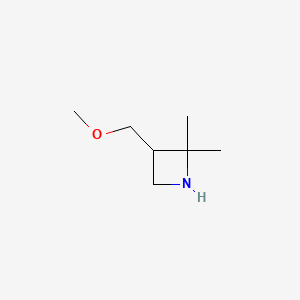
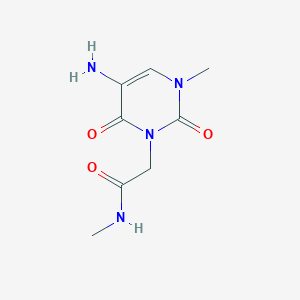
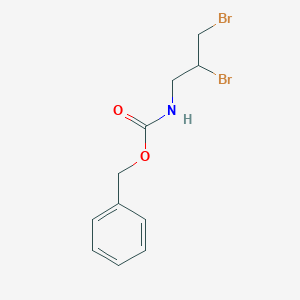
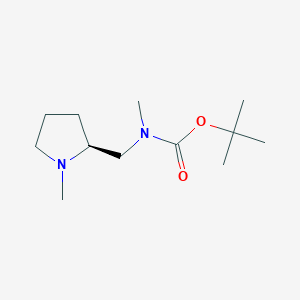
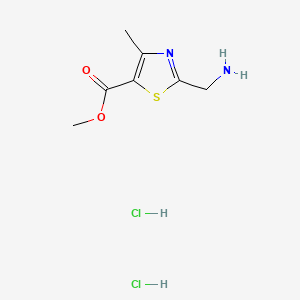
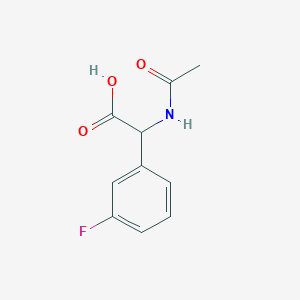
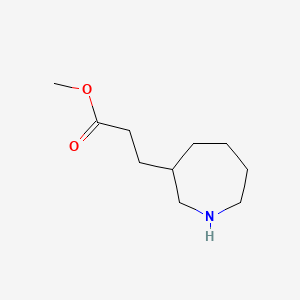
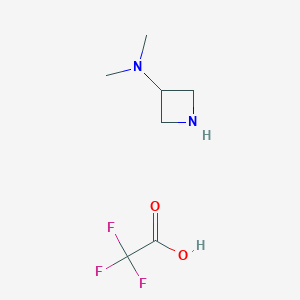
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)
